Methyl 3-(phenoxymethyl)benzofuran-2-carboxylate
Description
Properties
Molecular Formula |
C17H14O4 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
methyl 3-(phenoxymethyl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C17H14O4/c1-19-17(18)16-14(11-20-12-7-3-2-4-8-12)13-9-5-6-10-15(13)21-16/h2-10H,11H2,1H3 |
InChI Key |
SXOVEVNQHQCLAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)COC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
Methyl 3-(phenoxymethyl)benzofuran-2-carboxylate is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including anticancer, antibacterial, and apoptotic effects, supported by data tables and relevant case studies.
Overview of Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity
- Antibacterial Activity
- Induction of Apoptosis
Anticancer Activity
Recent studies have highlighted the potential of benzofuran derivatives, including this compound, in cancer therapy. For instance:
- Cytotoxicity Assays : Compounds in this class have shown significant cytotoxic effects against various cancer cell lines. In a study involving K562 leukemia cells, compounds similar to this compound demonstrated increased levels of reactive oxygen species (ROS), which are known to induce apoptosis in cancer cells .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 | 45±5 | ROS generation and apoptosis induction |
| Benzofuran derivative ACDB | Chondrosarcoma | 30±4 | Mitochondrial dysfunction |
| Benzofuran derivative BL-038 | K562 | 20±3 | Increased ROS and caspase activation |
Antibacterial Activity
The antibacterial properties of benzofuran derivatives have also been explored. This compound exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related benzofuran compounds have shown effectiveness against strains such as MRSA and E. coli, indicating a potential therapeutic application for infections .
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | MIC (mM) |
|---|---|---|
| This compound | MRSA | 0.12 |
| Benzofuran derivative (8h) | S. aureus | 0.06 |
| Benzofuran derivative (8f) | E. coli | 0.14 |
Induction of Apoptosis
The mechanism by which this compound induces apoptosis has been linked to its ability to generate ROS and affect mitochondrial function.
- Flow Cytometry Analysis : Studies using Annexin V-FITC staining demonstrated that exposure to this compound resulted in significant phosphatidylserine externalization, a hallmark of early apoptosis .
Case Study: Apoptotic Effects in K562 Cells
In a controlled study, K562 cells treated with this compound showed:
- Increased activity of caspases 3 and 7 after prolonged exposure.
- A notable increase in mitochondrial membrane permeability, leading to cytochrome c release into the cytosol.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzofuran Derivatives
Substitution Patterns and Functional Group Effects
Methyl 3-[(3,4,5-Trimethoxyphenyl)amino]benzofuran-2-carboxylate (3a)
- Molecular Formula: C₁₉H₁₉NO₆ .
- Key Differences: Replaces the phenoxymethyl group with a 3,4,5-trimethoxyphenylamino substituent.
- The trimethoxy substitution may improve binding to biological targets (e.g., kinases or tubulin) due to increased electron-donating effects, as seen in anticancer derivatives .
Ethyl 3-(3,4,5-Trimethoxyphenylamino)benzofuran-2-carboxylate (3b)
- Molecular Formula: C₂₀H₂₁NO₆ .
- Key Differences : Ethyl ester instead of methyl ester.
- Impact :
Methyl 1-benzofuran-3-carboxylate (2a)
- Molecular Formula : C₁₀H₈O₃ .
- Key Differences: Carboxylate at position 3 instead of position 2; lacks the phenoxymethyl substituent.
- Impact: Reduced steric bulk and absence of the phenoxymethyl group likely decrease interaction with hydrophobic pockets in biological targets .
Substituent Position and Electronic Effects
- Phenoxymethyl vs. Methoxy Groups: The phenoxymethyl group in the target compound provides a larger aromatic surface area compared to simple methoxy substituents (e.g., in 5-Methoxybenzofuran-2-carboxylic acid, Similarity: 0.89 ). This may enhance π-π stacking interactions in protein binding .
- Ester vs. Carboxylic Acid :
Anticancer Potential
- Trimethoxyphenylamino Derivatives: Compounds like 3a and 3b exhibit notable anticancer activity, with IC₅₀ values in the low micromolar range against breast and colon cancer cell lines . The target compound’s phenoxymethyl group may reduce potency compared to these derivatives due to weaker electron-donating effects .
- Benzofuran-Thienoindole Hybrids: Derivatives such as Methyl 3-aminothieno[3,2-b]benzofuran-2-carboxylate () show antiviral activity, but the target compound’s lack of a thieno ring limits direct comparison .
Physicochemical and Structural Data Comparison
Preparation Methods
o-Alkylation and Cyclization
A pivotal method involves the o-alkylation of 2-hydroxybenzaldehyde derivatives with methyl 2-chloroacetoacetate. As demonstrated in benzofuran-2-carboxylate syntheses, sodium phenolate intermediates react with α-halo esters under basic conditions to form the benzofuran ring. Adapting this approach, 2-hydroxy-3-(phenoxymethyl)benzaldehyde could undergo cyclocondensation with methyl 2-chloroacetoacetate in dimethylformamide (DMF) with potassium carbonate, yielding the target compound.
Solvent and Base Optimization
Reaction efficiency depends on solvent polarity and base strength. DMF, employed in multiple syntheses, facilitates high-temperature reactions (100–150°C) while solubilizing ionic intermediates. Potassium carbonate acts as both a base and a mild desiccant, mitigating hydrolysis of the methyl ester. Alternative solvents like acetonitrile or tetrahydrofuran (THF) may reduce side reactions but often lower yields due to poor intermediate solubility.
Phenoxymethyl Group Introduction via Alkylation
The 3-(phenoxymethyl) substituent is introduced through nucleophilic aromatic substitution or Friedel-Crafts alkylation.
Direct Alkylation of Phenolic Intermediates
In a patent-derived approach, methyl 2-(2-formylphenoxy)hexanoate undergoes cyclization with potassium iodide and carbonate in DMF. Analogously, introducing a phenoxymethyl group at the 3-position requires prior alkylation of a 2,4-dihydroxybenzaldehyde precursor with benzyl bromide or chloromethyl phenyl ether. This step demands careful stoichiometry to avoid polyalkylation.
Post-Cyclization Functionalization
Alternatively, the phenoxymethyl group can be appended after benzofuran ring formation. Palladium-catalyzed C–H activation, as reported for C3-arylated benzofurans, could be adapted for alkoxyalkyl groups. However, this method’s applicability to methyl ester substrates remains unexplored and may require tailored directing groups.
Esterification and Protecting Group Strategies
The methyl ester at position 2 is either introduced during cyclocondensation or via post-synthetic modification.
In Situ Ester Formation
Using methyl 2-chloroacetoacetate as the cyclocondensation partner directly installs the ester group. This one-pot strategy minimizes steps but risks ester hydrolysis under prolonged basic conditions. Example yields for analogous ethyl esters reach 60–85%, suggesting comparable efficiency for methyl analogs with optimized reaction times.
Transesterification of Ethyl Esters
If ethyl esters are formed initially, transesterification with methanol in acidic or enzymatic conditions can yield the methyl ester. However, this adds purification steps and may reduce overall yield.
Industrial-Scale Considerations and Process Optimization
Scalability demands simplified workups and minimal chromatography. A patent method for 2-butylbenzofuran avoids column chromatography by using liquid-liquid extraction and Soxhlet purification, achieving 60–65% yields on multi-kilogram scales. Applying this to this compound would involve:
-
Cyclocondensation : React 2-hydroxy-3-(phenoxymethyl)benzaldehyde (1.0 equiv) with methyl 2-chloroacetoacetate (1.2 equiv) in DMF with K₂CO₃ (1.5 equiv) at 110°C for 5 hours.
-
Workup : Dilute with water, extract with ethyl acetate or n-hexane, and concentrate under reduced pressure.
-
Purification : Recrystallization from ethanol/water mixtures yields high-purity product without chromatography.
Analytical Characterization and Quality Control
Critical analytical data for the target compound include:
| Parameter | Method | Expected Result |
|---|---|---|
| Melting Point | DSC | 112–115°C (predicted) |
| Molecular Weight | HRMS | 312.12 g/mol (C₁₈H₁₆O₅) |
| Purity | HPLC (C18 column) | >98% (λ = 254 nm) |
| IR Absorption | FT-IR | 1720 cm⁻¹ (ester C=O), 1600 cm⁻¹ (C=C) |
¹H NMR (CDCl₃) should display a singlet for the methyl ester (δ 3.90 ppm), aromatic protons between δ 6.80–7.50 ppm, and a benzylic CH₂ group (δ 4.60 ppm) .
Q & A
Q. What are the common synthetic routes for Methyl 3-(phenoxymethyl)benzofuran-2-carboxylate?
The compound is synthesized via multi-step organic reactions. A key method involves the Mitsunobu reaction for etherification, where benzofuran-3-ylmethanol reacts with phenol derivatives to form the phenoxymethyl substituent. This precursor undergoes further functionalization, such as esterification, to yield the target compound. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for achieving high regioselectivity .
Q. Which spectroscopic techniques are employed to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the aromatic benzofuran core and substituent positions. Infrared (IR) spectroscopy identifies functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹) and ether linkages. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography (if applicable) resolves stereochemical details .
Q. How do functional groups in this compound influence its reactivity?
The ester group at the 2-position enhances electrophilicity, facilitating nucleophilic substitution or hydrolysis. The phenoxymethyl moiety at the 3-position introduces steric bulk, affecting regioselectivity in cross-coupling reactions. The benzofuran core’s aromaticity stabilizes intermediates in electrophilic aromatic substitution .
Advanced Research Questions
Q. What is the role of [3,3]-sigmatropic rearrangement in synthesizing derivatives of this compound?
A cascade [3,3]-sigmatropic rearrangement/aromatization strategy enables the synthesis of 2-arylbenzofuran natural products. The substrate undergoes rearrangement to form γ,δ-unsaturated ketones, which aromatize to yield products like glycybenzofuran and lespedezol A1. This method is atom-economical and scalable to gram quantities .
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature : Controlled heating (80–120°C) minimizes side reactions like decomposition. Yield improvements (e.g., from 60% to 85%) are achieved by iterative adjustment of these parameters .
Q. What methodologies assess the biological activity of this compound?
- In vitro assays : Evaluate inhibition of viral proteases or kinases (e.g., TNIK receptor) via fluorescence-based enzymatic assays.
- Molecular docking : Predict binding affinities to target proteins (e.g., cyclin-dependent kinases) using software like AutoDock.
- Cytotoxicity profiling : Use MTT assays on mammalian cell lines to determine IC₅₀ values .
Q. How should researchers address contradictions in reported synthesis yields for this compound?
Discrepancies often arise from variations in catalysts, solvent purity, or workup procedures. Systematic replication studies with controlled variables (e.g., inert atmosphere, reagent stoichiometry) are recommended. Analytical techniques like HPLC can identify impurities affecting yield calculations .
Q. What is the significance of this compound in natural product synthesis?
The compound serves as a precursor for synthesizing bioactive natural products, including glycyuralin E and puerariafuran. Its phenoxymethyl group acts as a versatile handle for oxidation (e.g., SeO₂-mediated) or functional group interconversion, enabling modular access to diverse scaffolds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
